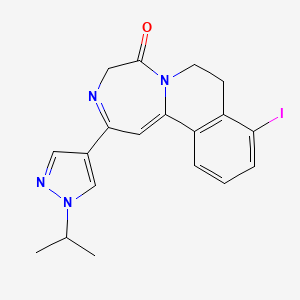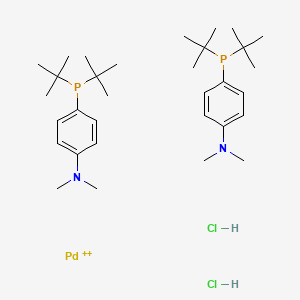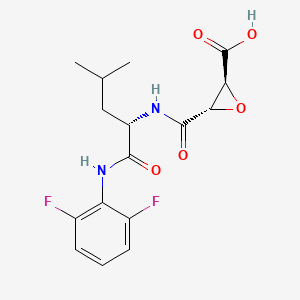![molecular formula C22H26N4O8 B10833372 N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenylisoxazole moiety and two glutamyl residues. It has been studied for its potential as an inhibitor in biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide typically involves multiple steps. The initial step often includes the formation of the phenylisoxazole ring, followed by the attachment of the propanoyl group. The final steps involve the coupling of this intermediate with L-alpha-glutamyl residues under specific reaction conditions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylisoxazole ring or the glutamyl residues.
Reduction: This reaction can potentially reduce any oxidized intermediates back to their original state.
Substitution: This reaction can occur at the phenylisoxazole ring or the propanoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenylisoxazole ring .
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic pathways and reaction mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide involves its interaction with specific molecular targets. It is known to inhibit matrix metalloproteinase-10 (MMP-10), which plays a role in various physiological and pathological processes. The compound binds to the active site of MMP-10, preventing its enzymatic activity and thereby modulating the associated biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine
- N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Ethyl Ester
Uniqueness
N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide is unique due to its specific inhibitory action on MMP-10, which is not commonly observed in other similar compounds.
Eigenschaften
Molekularformel |
C22H26N4O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-(3-phenyl-1,2-oxazol-5-yl)propanoylamino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H26N4O8/c23-21(32)15(7-10-19(28)29)25-22(33)16(8-11-20(30)31)24-18(27)9-6-14-12-17(26-34-14)13-4-2-1-3-5-13/h1-5,12,15-16H,6-11H2,(H2,23,32)(H,24,27)(H,25,33)(H,28,29)(H,30,31)/t15-,16-/m0/s1 |
InChI-Schlüssel |
LIIRZRQVACDFBI-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)





![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)

![[4-[2-(3,4-Dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone](/img/structure/B10833364.png)

![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833380.png)
![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)
